molecular formula C20H20N2O3 B2820393 Methyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate CAS No. 1226442-30-3

Methyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate

Cat. No.: B2820393
CAS No.: 1226442-30-3
M. Wt: 336.391
InChI Key: KZAUQDULFCVMIS-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate is a quinoline-based heterocyclic compound characterized by:

  • Methyl ester group at position 2.
  • 8-Methyl substituent on the quinoline core.
  • 4-Amino linkage to a 2-methoxy-5-methylphenyl moiety.

Its synthesis likely involves palladium-catalyzed cross-coupling reactions, analogous to related quinoline derivatives documented in the literature .

Properties

IUPAC Name

methyl 4-(2-methoxy-5-methylanilino)-8-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-12-8-9-18(24-3)16(10-12)21-15-11-17(20(23)25-4)22-19-13(2)6-5-7-14(15)19/h5-11H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAUQDULFCVMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate typically involves multiple steps. One common method includes the formation of the quinoline core followed by the introduction of the methoxyphenyl group through a series of reactions such as nitration, reduction, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline core or the methoxyphenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that quinoline derivatives, including methyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate, exhibit significant anti-inflammatory activity. A study highlighted the synthesis of novel quinoline derivatives that demonstrated inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The structure-activity relationship (SAR) of these compounds suggests that modifications in the quinoline ring can enhance their selectivity and potency against COX-2, making them promising candidates for anti-inflammatory drugs .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Quinoline derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have indicated that this compound can disrupt cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Synthesis and Biological Evaluation

A significant study focused on the synthesis of this compound and its evaluation against several inflammatory models. The results showed a marked reduction in inflammatory markers, indicating its potential as a therapeutic agent .

In Vivo Studies

In vivo studies using animal models demonstrated that the compound effectively reduced edema and pain associated with acute inflammation, further supporting its application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other quinoline derivatives, such as 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) and 4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l) . Key differences include:

Property Target Compound 4k 4l
Position 2 Substituent Methyl ester 4-Chlorophenyl 4-Methoxyphenyl
Position 4 Substituent 2-Methoxy-5-methylphenylamino 4-Methoxyphenyl (position 3) + 4-chlorophenyl (position 2) Bis(4-methoxyphenyl)
Position 8 Substituent Methyl None None
Synthetic Route Likely Pd-catalyzed cross-coupling (hypothesized) PdCl₂(PPh₃)₂/PCy₃ with 4-methoxyphenyl boronic acid Similar to 4k with bis(4-methoxyphenyl) substitution
Melting Point Not reported 223–225°C (ethanol) Not reported

Key Observations :

  • The methyl ester at position 2 in the target compound may enhance solubility in polar solvents compared to the chlorophenyl group in 4k, which introduces electron-withdrawing effects.

Physicochemical and Spectral Properties

While spectral data (IR, NMR) for the target compound are unavailable, comparisons can be inferred from analogues:

  • IR Spectroscopy : The presence of an ester carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-N stretches (~1250–1350 cm⁻¹) would distinguish the target compound from 4k, which lacks an ester group .
  • ¹H NMR: The 2-methoxy-5-methylphenylamino group would show distinct aromatic proton splitting patterns compared to the 4-methoxyphenyl groups in 4k and 4l.

Challenges :

  • Steric hindrance from the 8-methyl group may reduce reaction yields.
  • Optimization of solvent (DMF vs. toluene) and base (K₂CO₃ vs. Cs₂CO₃) could improve efficiency.

Biological Activity

Methyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and cardiology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

  • Common Name : this compound
  • CAS Number : 1226442-30-3
  • Molecular Formula : C20_{20}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 336.4 g/mol

Biological Activity Overview

Quinoline derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and cardioprotective effects. This compound has been specifically studied for its cytotoxic effects against various cancer cell lines and its potential as a cardiac stimulant.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects on colorectal cancer cell lines. For instance, it has been shown to exhibit significant cytotoxicity against HCT116 and Caco-2 cells with IC50_{50} values of 0.35 μM and 0.54 μM, respectively . The mechanism of action appears to involve:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Production : It promotes ROS generation, leading to apoptosis.
  • Inhibition of Cell Migration : The compound reduces the migratory capacity of cancer cells.

These findings suggest that this compound could be a promising lead compound for colorectal cancer treatment.

The biological activity of this compound is believed to be mediated through the modulation of key signaling pathways such as PI3K/AKT/mTOR, which are critical for cell growth and survival. The following table summarizes the observed effects on cell cycle distribution:

Cell LineConcentration (μM)% Cells in G2/M Phase
HCT1160.015.21
HCT1160.245.67
HCT1160.482.53
Caco-20.023.22
Caco-20.255.34
Caco-20.486.48

Cardiovascular Implications

In addition to its anticancer properties, this compound has been investigated for its potential as a cardiac stimulant. Quinoline derivatives are known to selectively increase myocardial contraction without significantly elevating heart rate, making them suitable candidates for treating heart failure .

Case Studies and Research Findings

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, revealing its superior efficacy against colorectal cancer cell lines compared to other derivatives .
  • Mechanistic Insights : Research indicated that this compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways, particularly those involved in cell cycle regulation and oxidative stress response .

Q & A

Q. What are established synthetic methodologies for Methyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-2-carboxylate?

The synthesis typically involves reductive amination of imines and esterification. For example:

  • Reductive amination : Reacting a quinoline aldehyde derivative (e.g., 8-methylquinoline-2-carbaldehyde) with 2-methoxy-5-methylaniline in methanol, followed by reduction using sodium cyanoborohydride (NaBH3CN) at pH ≈6 to stabilize the imine intermediate .
  • Esterification : Phosphorus oxychloride (POCl₃) can catalyze ester formation between carboxylic acids and phenolic hydroxyl groups under reflux (353–363 K), yielding high-purity products after recrystallization .

Q. What spectroscopic and crystallographic techniques validate the compound’s structure?

  • NMR/IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR) and substituent positions via coupling patterns in ¹H/¹³C NMR .
  • X-ray crystallography : Resolve bond lengths, angles, and dihedral angles (e.g., quinoline planarity with RMS deviation ≤0.04 Å). SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structures .

Q. Key Crystallographic Data

ParameterValueReference
Quinoline ring planarityRMS 0.04 Å
Dihedral angle (quinoline-phenyl)70.22°
Ester group twist angle17.7° (quinoline)

Advanced Research Questions

Q. How can synthetic yields be improved for reductive amination steps?

  • Optimization : Adjust stoichiometry (1:1.2 amine:aldehyde), pH (6–7), and solvent polarity (methanol/THF mixtures). Alternative reductants like NaBH(OAc)₃ may enhance selectivity .
  • Purity control : Monitor intermediates via TLC/HPLC to remove unreacted starting materials before reduction .

Q. How are crystallographic disorders or twinning resolved in quinoline derivatives?

  • Twin refinement : Use SHELXL’s TWIN/BASF commands to model twin domains (e.g., inversion twins with domain ratios up to 0.86:0.14) .
  • High-resolution data : Collect datasets at <1.0 Å resolution to resolve atomic positions in disordered regions (e.g., flexible ester groups) .

Q. What strategies address contradictory bioactivity results in pharmacological assays?

  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods to rule out false positives .
  • Purity verification : Use LC-MS to confirm compound integrity (>95% purity) and rule out degradation products .

Q. How do substituent positions influence biological activity?

  • SAR studies : Compare analogues with varying substituents (e.g., methoxy vs. chloro groups) using in vitro cytotoxicity assays (e.g., MTT on cancer cell lines). Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like topoisomerases .

Methodological Considerations

Q. Designing experiments for regioselective functionalization

  • Directing groups : Use the quinoline nitrogen to guide electrophilic substitution (e.g., nitration at C5/C8 positions). Meta-directing effects of methoxy groups require careful control of reaction conditions .

Q. Analyzing intermolecular interactions in crystal packing

  • Hydrogen bonding : Identify N–H⋯N or C–H⋯O interactions (e.g., R₂²(14) motifs in 4-chlorophenyl derivatives) using Mercury software .
  • Thermal analysis : DSC/TGA can correlate melting points (e.g., 386 K) with crystallinity .

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